molecular formula C11H18OS2 B13795483 Bis(propylthio)methyl furan

Bis(propylthio)methyl furan

Cat. No.: B13795483
M. Wt: 230.4 g/mol
InChI Key: MIXOCJNSBZRZDR-UHFFFAOYSA-N
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Description

Bis(propylthio)methyl furan is a chemical compound with the molecular formula C11H18OS2 and a molecular weight of 230.39 g/mol It is a derivative of furan, characterized by the presence of two propylthio groups attached to a methyl group on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(propylthio)methyl furan typically involves the reaction of furan with propylthiol in the presence of a suitable catalyst. One common method involves the use of a palladium/copper co-catalyst system, which facilitates the formation of the desired product through a series of reactions, including trans-diboration, regioselective acylation, cyclization, and dehydration . The reaction conditions often require the use of propargyl alcohols, MHMDS (M=Na, K), B2(pin)2, and an acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(propylthio)methyl furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thioether.

    Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of bis(propylthio)methyl furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(propylthio)methyl furan is unique due to the presence of two propylthio groups, which impart distinct chemical properties and reactivity compared to other furan derivatives

Properties

Molecular Formula

C11H18OS2

Molecular Weight

230.4 g/mol

IUPAC Name

2-methyl-3,4-bis(propylsulfanyl)furan

InChI

InChI=1S/C11H18OS2/c1-4-6-13-10-8-12-9(3)11(10)14-7-5-2/h8H,4-7H2,1-3H3

InChI Key

MIXOCJNSBZRZDR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=COC(=C1SCCC)C

Origin of Product

United States

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